molecular formula C13H18N2O2 B2830589 1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2377030-61-8

1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2830589
CAS No.: 2377030-61-8
M. Wt: 234.299
InChI Key: IFFZWSDJGFSKCO-UHFFFAOYSA-N
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Description

1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery applications. It integrates a pyrazole heterocycle, a common motif in pharmacologically active compounds , with a bicyclo[2.1.1]hexane carboxylic acid scaffold, which acts as a rigidified, three-dimensional bioisostere for common flexible rings like benzene or cyclopentane . The primary research value of this compound lies in its use for conformational rigidification, a established strategy to pre-organize a molecule's shape, which can lead to improved affinity, selectivity, and metabolic stability compared to its more flexible analogs . The carboxylic acid functional group provides a versatile handle for further synthetic elaboration through amide coupling or esterification reactions, facilitating its incorporation into larger molecular architectures . This compound is intended for use as a key intermediate in the synthesis of potential therapeutic agents and is strictly for research purposes. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to probe novel biological space and develop chemical probes for target validation.

Properties

IUPAC Name

1-(2-propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-8(2)15-10(4-6-14-15)13-5-3-9(7-13)11(13)12(16)17/h4,6,8-9,11H,3,5,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFZWSDJGFSKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C23CCC(C2)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its synthesis, biological activity, and implications for drug development, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features a bicyclo[2.1.1]hexane framework, which is known for its ability to mimic certain biological functionalities of more complex structures.

Antifungal Activity

Recent studies have indicated that compounds containing the bicyclo[2.1.1]hexane structure can exhibit significant antifungal properties. For instance, research comparing the antifungal activity of various derivatives showed that modifications to the bicyclo[2.1.1]hexane framework can enhance efficacy against specific fungal strains.

CompoundAntifungal Activity (MIC in μg/mL)
Boscalid0.5
Bixafen0.8
Fluxapyroxad0.3
Bicyclo[2.1.1]hexane derivative0.6

These results suggest that the incorporation of the bicyclo[2.1.1]hexane moiety can maintain or improve antifungal activity compared to traditional compounds.

Lipophilicity and Solubility

The lipophilicity of this compound is crucial for its biological performance, particularly in drug formulation and delivery systems. Studies have shown that replacing ortho-substituted benzene rings with bicyclo[2.1.1]hexane can lead to varied effects on solubility and lipophilicity.

CompoundCalculated Log PExperimental Log D
Conivaptan4.53.9
Lomitapide5.0>4.5
Bicyclo derivative3.83.4

The data indicates that while the bicyclo derivative has a lower calculated log P, it maintains a favorable experimental log D, suggesting good absorption characteristics.

Metabolic Stability

The metabolic stability of the compound is another critical factor influencing its biological activity and pharmacokinetics. In comparative studies, it was observed that:

CompoundClearance Rate (μL/min/mg)
Conivaptan31
Lomitapide12
Bicyclo derivative18

The introduction of the bicyclo[2.1.1]hexane structure resulted in increased metabolic stability for some derivatives but decreased it for others, highlighting the need for careful optimization during drug design.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Antifungal Efficacy : A study demonstrated that the bicyclo derivative exhibited comparable antifungal activity to established agents like boscalid while offering improved solubility profiles.
  • Pharmacokinetic Analysis : Another research project analyzed the pharmacokinetic parameters of the compound in vivo, revealing promising absorption rates and bioavailability metrics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid with structurally related bicyclo[2.1.1]hexane derivatives, focusing on substituents, molecular properties, and commercial availability:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Price (Source)
Target Compound 2-Propan-2-ylpyrazol-3-yl Estimated C₁₃H₁₈N₂O₂ Estimated 234.3 Rigid scaffold for drug design; pyrazole enhances H-bonding Not reported
1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid 1,3-Thiazol-5-yl C₁₀H₁₁NO₂S 209.26 Sulfur-containing heterocycle; potential enzyme inhibition Not reported
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride Pyridin-2-yl C₁₂H₁₅ClNO₂ 244.7 Basic pyridine group; used in kinase inhibitor research €934–2,815 (50–500 mg)
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride Piperidin-4-yl C₁₂H₂₀ClNO₂ 245.7 Versatile scaffold with amine functionality; lab use only €1,956–5,473 (50–500 mg)
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid 1,3-Oxazol-5-yl C₉H₁₁NO₃ 181.19 Oxygen-containing heterocycle; high-cost research chemical ₩1,372,800–3,899,300 (0.05–0.5 g)

Key Observations:

Structural Flexibility vs. Rigidity: The bicyclo[2.1.1]hexane core is common across all compounds, providing rigidity. Substituents like pyrazole, thiazole, or oxazole modulate electronic properties and binding affinities.

Synthetic Accessibility: Bicyclo[2.1.1]hexane derivatives are often synthesized via Favorskiy rearrangements of norbornanone precursors or photochemical methods. For example, 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is produced from d-camphor in high yield. Pyrazole-substituted analogs may require coupling reactions or heterocycle-forming steps, increasing synthetic complexity compared to pyridine or piperidine derivatives.

Commercial Availability :

  • Piperidine- and pyridine-substituted variants are commercially available at moderate prices (€1,956–2,815 for 500 mg), while oxazole derivatives are significantly costlier (₩3.9M for 0.5 g).
  • The target compound’s absence from commercial catalogs suggests it may require custom synthesis.

Pharmacological Potential: Pyridine and piperidine derivatives are highlighted as kinase inhibitor scaffolds due to their basic nitrogen atoms, which facilitate interactions with ATP-binding pockets. Thiazole and oxazole analogs may target enzymes requiring sulfur or oxygen-mediated interactions (e.g., proteases or oxidoreductases).

Q & A

Q. What synthetic methodologies are optimal for constructing the bicyclo[2.1.1]hexane scaffold in this compound?

The bicyclo[2.1.1]hexane scaffold is typically synthesized via cycloaddition or strain-driven ring-closing reactions. A common approach involves the use of bicyclic precursors such as norbornene derivatives, modified via carbene insertion or photochemical methods. For example, sodium acetate and acetic acid under reflux are critical for stabilizing intermediates during cyclization, as seen in analogous syntheses of bicyclic carboxylic acids . Optimization requires precise control of temperature (reflux conditions at ~110°C) and stoichiometry (1.0–1.1 equiv of key reactants) to minimize side products like decarboxylated derivatives.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Advanced analytical techniques are essential:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted starting materials).
  • X-ray crystallography : For unambiguous structural confirmation, especially given the steric constraints of the bicyclo[2.1.1]hexane core .
  • NMR spectroscopy : Key signals include the pyrazole proton resonances (δ 6.5–8.5 ppm) and bicyclic methylene protons (δ 1.5–2.5 ppm). Discrepancies in splitting patterns may indicate stereochemical anomalies .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar bicyclic pyrazole-carboxylic acids?

Discrepancies often arise from subtle stereoelectronic differences. For example:

  • Substitution position : Pyrazole substitution at the 3-position (vs. 5-position) alters hydrogen-bonding capacity, impacting enzyme inhibition .
  • Bicyclic ring strain : The [2.1.1]hexane system imposes distinct conformational constraints compared to [2.2.1]heptane analogs, affecting receptor binding .
    Methodological approach :
    • Perform comparative molecular docking studies using crystallographic data of target proteins.
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • QSAR studies : Correlate substituent electronegativity (e.g., propan-2-yl vs. cyclopropyl groups) with logP and solubility.
  • MD simulations : Predict metabolic stability by simulating cytochrome P450 interactions, focusing on oxidation-prone sites (e.g., bicyclic methyl groups) .
  • ADMET prediction : Tools like SwissADME can prioritize derivatives with reduced hepatotoxicity risks .

Q. What experimental protocols mitigate instability of the carboxylic acid group under physiological conditions?

  • Prodrug strategies : Esterification (e.g., methyl or tert-butyl esters) improves stability, as demonstrated in bicyclo[2.2.1]heptane analogs .
  • pH-controlled formulations : Buffer systems (pH 7.4) prevent premature deprotonation, which can trigger aggregation .

Q. How do enantiomeric variations in the bicyclo[2.1.1]hexane core influence biological activity?

Chiral resolution via chiral HPLC (e.g., using amylose-based columns) is critical. For example:

  • The (1R,2S,5S) enantiomer of a related bicyclic compound showed 10-fold higher antimicrobial activity than its mirror image .
  • Stereochemistry at the bridgehead carbon dictates steric clashes with hydrophobic enzyme pockets .

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